Methyl vanillate

概要

説明

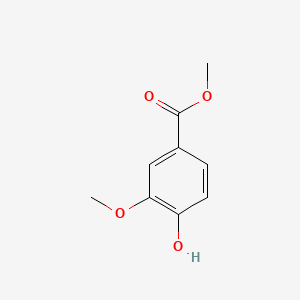

メチルバニレートは、メチル4-ヒドロキシ-3-メトキシ安息香酸としても知られており、安息香酸エステル類に属する有機化合物です。バニリン酸のメチルエステルであり、バニラの心地よい香りを特徴としています。 この化合物は、バニラビーンズに一般的に見られ、香料剤や医薬品など、さまざまな用途で使用されています .

2. 製法

合成経路と反応条件: メチルバニレートは、硫酸などの酸触媒の存在下、バニリン酸とメタノールをエステル化することによって合成することができます。 この反応は、通常、エステルの生成を促進するために、混合物を還流条件下で加熱することを伴います .

工業的製造方法: 工業的な設定では、メチルバニレートは、製紙産業の副産物であるリグニンから得られたバニリン酸のエステル化によって製造されます。 このプロセスには、メタノールと酸触媒の使用、それに続く最終製品を得るための精製工程が含まれます .

反応の種類:

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、過酸化水素。

還元: 水素化ホウ素ナトリウム。

置換: 所望の生成物に応じてさまざまな求核剤.

主要な生成物:

酸化: バニリン酸。

還元: バニリルアルコール。

4. 科学研究における用途

メチルバニレートは、科学研究において幅広い用途があります。

化学: さまざまな有機化合物の合成における前駆体として、および分析化学における試薬として使用されます.

生物学: その潜在的な抗酸化特性と、細胞を酸化ストレスから保護する役割について調査されています.

準備方法

Synthetic Routes and Reaction Conditions: Methyl vanillate can be synthesized through the esterification of vanillic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of vanillic acid derived from lignin, a byproduct of the paper industry. The process involves the use of methanol and an acid catalyst, followed by purification steps to obtain the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form vanillic acid.

Reduction: Reduction of this compound can yield vanillyl alcohol.

Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Vanillic acid.

Reduction: Vanillyl alcohol.

Substitution: Depending on the nucleophile used, various substituted benzoates.

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the potential of methyl vanillate as an anticancer agent.

- Inhibition of Cancer Cell Proliferation : this compound has been shown to inhibit the proliferation and migration of several cancer cell lines, including ovarian cancer (SKOV3), esophageal squamous carcinoma (OE21), colon cancer (LoVo), and lung adenocarcinoma (A549) cells. The mechanism involves the inhibition of epithelial-mesenchymal transition (EMT) through the suppression of transcription factors such as ZEB2 and Snail .

- Mechanistic Insights : The inhibition of EMT by this compound leads to a significant decrease in vimentin expression and an increase in E-cadherin expression, indicating a shift towards a more epithelial phenotype . Additionally, this compound's dimer, methyl divanillate, exhibits enhanced pro-oxidant activity, which increases reactive oxygen species (ROS) generation, further contributing to its cytotoxic effects against breast cancer cell lines .

Hair Growth Stimulation

This compound has been investigated for its role in promoting hair growth, particularly in cases of androgenetic alopecia (AGA).

- Clinical Studies : A clinical study involving 20 women with AGA demonstrated that topical application of a formulation containing 0.2% this compound increased hair count by 6% and hair mass index by 12% after six months . This effect is attributed to the activation of the WNT/β-catenin signaling pathway, which is crucial for hair follicle development and regeneration .

Antioxidant Properties

This compound is recognized for its antioxidant capabilities, which are essential in mitigating oxidative stress-related diseases.

- Comparative Studies : Research indicates that while this compound exhibits antioxidant properties, its dimerization into methyl divanillate significantly enhances these effects. For instance, methyl divanillate demonstrated a 30-fold increase in antioxidant potency compared to this compound when assessed against DPPH free radicals . This suggests that structural modifications can lead to improved biological activities.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored.

- Antibacterial Effects : this compound has shown effectiveness against various bacterial strains. Its derivatives have been synthesized to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria . This highlights its potential use in developing new antimicrobial agents.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibits proliferation/migration of cancer cells | Effective against ovarian, breast, colon cancers |

| Hair Growth | Stimulates hair growth via WNT/β-catenin activation | Increased hair count and mass index in AGA patients |

| Antioxidant | Scavenges free radicals; protects against oxidative stress | Dimerization enhances antioxidant capacity |

| Antimicrobial | Exhibits antibacterial properties | Effective against various bacterial strains |

作用機序

メチルバニレートは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗酸化活性: それはフリーラジカルのスカベンジャーとして働き、それによって細胞を酸化損傷から保護します.

抗炎症活性: それは炎症性サイトカインの産生を阻害し、炎症を軽減します.

骨量の増加: それは骨芽細胞の分化を刺激し、骨形成の増加につながります.

6. 類似の化合物との比較

メチルバニレートは、他の安息香酸エステルやフェノール化合物と似ています。類似の化合物には以下のようなものがあります。

バニリン: バニラエキスの主要成分であり、香料剤として使用されます.

バニリン酸: メチルバニレートの母体化合物であり、さまざまな有機化合物の合成に使用されます.

バニリルアルコール: メチルバニレートの還元生成物であり、香料や香料剤の合成に使用されます.

独自性: メチルバニレートは、心地よい香りを持つ潜在的な治療特性が組み合わされているため、ユニークです。 それは、抗酸化剤と抗炎症剤として作用する能力、そして骨量の増加における役割により、他の類似の化合物とは一線を画しています .

類似化合物との比較

Methyl vanillate is similar to other benzoate esters and phenolic compounds. Some of the similar compounds include:

Vanillin: The primary component of vanilla extract, used as a flavoring agent.

Vanillic Acid: The parent compound of this compound, used in the synthesis of various organic compounds.

Vanillyl Alcohol: A reduction product of this compound, used in the synthesis of fragrances and flavoring agents.

Uniqueness: this compound is unique due to its combination of pleasant aroma and potential therapeutic properties. Its ability to act as an antioxidant and anti-inflammatory agent, along with its role in increasing bone mass, sets it apart from other similar compounds .

生物活性

Methyl vanillate (MV), a compound derived from vanillin, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores the biological activity of this compound, focusing on its effects on cell proliferation, migration, and its mechanisms of action.

Chemical Structure and Properties

This compound is an aromatic compound with the chemical formula C₈H₈O₃. It is structurally related to vanillin and possesses a methoxy group that contributes to its unique properties. Its molecular structure can be represented as follows:

Inhibition of Epithelial-Mesenchymal Transition (EMT)

Recent studies have demonstrated that this compound plays a significant role in inhibiting epithelial-mesenchymal transition (EMT), a critical process in cancer progression. EMT is characterized by the loss of epithelial characteristics and acquisition of migratory properties, which facilitates metastasis. The following table summarizes key findings related to MV's impact on EMT:

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| SKOV3 (Ovarian Cancer) | Inhibited proliferation and migration | Downregulation of ZEB2 and Snail | |

| HOSEpiC (Normal Ovarian Cells) | No significant effect at low concentrations | - |

In the study involving SKOV3 cells, treatment with this compound resulted in a dose-dependent decrease in cell proliferation and migration. Notably, MV treatment led to a significant increase in E-cadherin levels and a decrease in vimentin levels, indicating a reversal of EMT characteristics .

Antitumor Activity

A notable case study highlighted the antitumor effects of this compound on ovarian cancer cells. The results indicated that MV inhibited the expression of key transcription factors involved in EMT, specifically ZEB2 and Snail. This inhibition was linked to decreased cell migration and proliferation, suggesting that this compound could serve as a potential therapeutic agent against ovarian cancer .

Activation of WNT/β-Catenin Signaling Pathway

Another investigation into the biological activity of this compound revealed its ability to activate the WNT/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation and differentiation. The activation of this pathway by MV may contribute to its observed biological effects .

Research Findings

Research has consistently shown that this compound exhibits various biological activities beyond its antitumor properties:

- Antioxidant Activity : MV has been reported to possess antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that this compound may inhibit inflammatory pathways, providing potential benefits in inflammatory diseases.

- Antimicrobial Properties : Preliminary findings indicate that MV may exhibit antimicrobial activity against certain pathogens.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing methyl vanillate and its derivatives under green chemistry principles?

this compound derivatives, such as ether analogs, are synthesized via alkylation or esterification reactions using vanillic acid as a precursor. A cost-effective method involves reacting vanillic acid with alkyl halides or alcohols under mild, solvent-free conditions to minimize environmental impact. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs recrystallization or column chromatography. For example, derivatives with long alkyl chains (e.g., compounds 4–6 in ) are synthesized to enhance antibacterial activity .

Q. How can researchers characterize the purity and structural identity of newly synthesized this compound derivatives?

Characterization involves a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups and substitution patterns (e.g., methoxy and ester groups).

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for biological testing).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. For novel compounds, elemental analysis ensures stoichiometric accuracy .

Q. What in vitro assays are recommended for initial assessment of this compound's antibacterial activity?

- Disc Diffusion Assay : Determines zone of inhibition against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

- Minimum Inhibitory Concentration (MIC) : Quantifies the lowest concentration inhibiting visible bacterial growth using broth microdilution.

- Time-Kill Kinetics : Evaluates bactericidal vs. bacteriostatic effects over 24–48 hours. This compound exhibits activity against both bacterial types, while derivatives with hydrophobic side chains (e.g., compound 6) show enhanced efficacy .

Advanced Research Questions

Q. How do researchers investigate structure-activity relationships (SAR) to enhance this compound's biological efficacy?

SAR studies involve systematic structural modifications (e.g., alkyl chain length, substituent electronegativity) followed by bioactivity profiling:

- Antioxidant Potency : Compare radical scavenging (DPPH assay) and ferric-reducing power (FRAP) between this compound (MV) and its dimer (DMV). DMV shows 30-fold higher DPPH activity due to conjugated phenolic groups .

- Binding Affinity : Molecular docking and Stern-Volmer analysis reveal DMV’s stronger interaction with human serum albumin (HSA) via Site I binding, driven by hydrophobic and π-π stacking interactions .

Q. What methodologies are employed to study this compound's role in modulating Wnt/β-catenin signaling pathways?

- Luciferase Reporter Assay : Quantifies β-catenin/TCF transcriptional activity in cells treated with this compound.

- Western Blotting : Detects β-catenin stabilization and downstream targets (e.g., Cyclin D1).

- Osteogenic Differentiation Markers : Alkaline phosphatase (ALP) activity and mineralization assays (Alizarin Red staining) validate Wnt-mediated osteogenesis in mesenchymal stem cells .

Q. How can contradictions in antioxidant potency data between this compound and its derivatives be resolved?

Contradictions often arise from assay conditions (e.g., solvent polarity, pH). Standardize protocols by:

- Using identical solvent systems (e.g., methanol for DPPH).

- Validating results across multiple assays (e.g., ORAC for peroxyl radical scavenging vs. FRAP for reducing power).

- Applying multivariate statistical analysis to account for variable reactivity toward different radical species .

Q. What experimental approaches analyze the binding mechanisms between this compound derivatives and serum albumin?

- Fluorescence Quenching : Stern-Volmer plots determine binding constants (e.g., DMV: vs. MV: ).

- Circular Dichroism (CD) : Detects conformational changes in HSA upon ligand binding.

- Molecular Dynamics Simulations : Predict binding poses and interaction lifetimes (e.g., DMV’s dihedral angle of −60° optimizes HSA binding) .

Q. How do researchers evaluate the cytotoxic effects of this compound conjugates in cancer cell lines?

- MTT Assay : Measures cell viability via mitochondrial reductase activity (IC₅₀ values: 56.4 μM at 24 hours, 33.8 μM at 48 hours for HeLa cells).

- Lactate Dehydrogenase (LDH) Release : Quantifies membrane integrity loss.

- Apoptosis Markers : Caspase-3 activation and Annexin V/PI staining confirm mechanistic pathways .

Q. What strategies predict the solubility of this compound derivatives in organic solvents?

The Abraham solvation equation correlates solubility with descriptors like dipolarity and hydrogen-bonding capacity. Input known solubilities in water and 1–2 solvents (e.g., propan-1-ol) to predict others (e.g., toluene). For hydrophobic derivatives (log ), prioritize solvents with high polarizability (e.g., 1,2-dichloroethane) .

Q. What microbial models and genetic tools study this compound catabolism in environmental bacteria?

- Sphingomonas paucimobilis SYK-6 : A model for lignin degradation. Gene knockout (e.g., ligM) disrupts O-demethylation, blocking protocatechuate formation.

- HPLC-MS : Tracks metabolites like 5-methyl-tetrahydrofolate, linking catabolism to methionine biosynthesis.

- 13C-Labeling : Confirms carbon flux from vanillate to acetyl-CoA under CO₂-limited conditions .

特性

IUPAC Name |

methyl 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWTXUYLKBHMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074345 | |

| Record name | Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3943-74-6 | |

| Record name | Methyl vanillate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3943-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl vanillate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl vanillate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl vanillate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl vanillate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL VANILLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HXG8QSO3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl vanillate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。